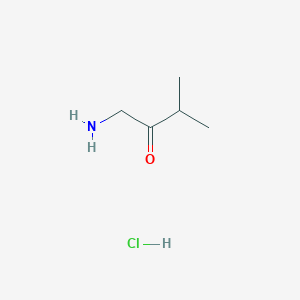

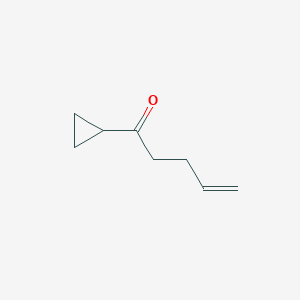

1-Cyclopropylpent-4-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of interest in several papers. For instance, the efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides is described, highlighting a method that could potentially be adapted for the synthesis of "1-Cyclopropylpent-4-en-1-one" . Additionally, the construction of cis-cyclopropane via reductive radical decarboxylation is discussed, which provides a method for synthesizing cyclopropane derivatives with specific stereochemistry .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their reactivity and physical properties. The synthesis and crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid reveal the importance of the cyclopropane ring in the secondary structure of peptides . This information could be extrapolated to understand the conformational preferences of "1-Cyclopropylpent-4-en-1-one".

Chemical Reactions Analysis

Cyclopropane rings are known to be reactive due to ring strain. The cyclopropenimine-catalyzed enantioselective Mannich reactions demonstrate the reactivity of cyclopropane derivatives in creating complex molecules with high stereocontrol . Gold-catalyzed reactions via cyclopropyl gold carbene-like intermediates also show the versatility of cyclopropane-containing compounds in synthesizing diverse products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be inferred from their molecular structure and reactivity. The papers discuss various cyclopropane-containing compounds, which can provide insights into the properties of "1-Cyclopropylpent-4-en-1-one". For example, the selective agonist activity for the histamine H3 receptor of a cyclopropane-based conformational restriction of histamine indicates the potential bioactivity of cyclopropane derivatives . The chemo-enzymatic synthesis and 18F-labelling of trans-1-toluenesulfonyloxymethyl-2-fluoromethyl-cyclopropane show the potential for creating isotopically labeled cyclopropane derivatives for medicinal chemistry applications .

Wissenschaftliche Forschungsanwendungen

Conformational Restriction in Biologically Active Compounds

1-Cyclopropylpent-4-en-1-one, through its cyclopropane ring, plays a significant role in restricting the conformation of biologically active compounds. This property is leveraged to improve activity and investigate bioactive conformations. For instance, chiral cyclopropanes with differentially functionalized carbon substituents have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, which demonstrate potential in pharmacological applications (Kazuta, Matsuda, & Shuto, 2002).

Structural Novelty in Natural Product Derivatives

Cyclopropane derivatives exhibit structural novelty in natural product chemistry. For example, new cycloartane derivatives have been isolated from Neoboutonia melleri, showing unique structural features like the loss of a C-4 methyl group and an extra carbon atom in the side chain. This structural uniqueness, contributed partly by the cyclopropane moiety, enhances the molecule's reactivity and has led to its exploration as a potential anticancer agent (Long et al., 2012).

Thermal Rearrangement in Organic Synthesis

The cyclopropane ring in 1-Cyclopropylpent-4-en-1-one is crucial for thermal rearrangement processes in organic synthesis. For example, 1-alkenyl-2-(2',2'-diphenylethenylidene)cyclopropanes thermally rearrange to form 4-(diphenylethenylidene)cyclopent-1-enes, a reaction significantly influenced by the structural properties of the starting materials and products (Mizuno, Sugita, Kamada, & Otsuji, 1994).

Gold-Catalyzed Reactions in Medicinal Chemistry

In medicinal chemistry, the cyclopropane ring of 1-Cyclopropylpent-4-en-1-one plays a role in gold-catalyzed reactions. These reactions proceed via electrophilic species with a highly distorted cyclopropyl gold(I) carbene-like structure, leading to the formation of a variety of products by attacking the cyclopropane or the carbene carbons. Such reactions are particularly important in the bioinspired synthesis of terpenoid natural products (Dorel & Echavarren, 2015).

Eigenschaften

IUPAC Name |

1-cyclopropylpent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXUJYURMOPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504429 |

Source

|

| Record name | 1-Cyclopropylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpent-4-en-1-one | |

CAS RN |

31594-49-7 |

Source

|

| Record name | 1-Cyclopropylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

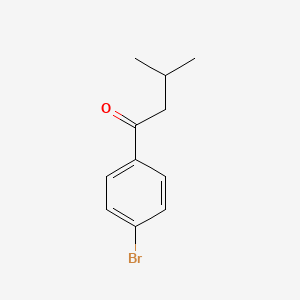

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)